An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-(5-Fluoro-2-nitrophenyl)propan-1-one
An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-(5-Fluoro-2-nitrophenyl)propan-1-one
Introduction
1-(5-Fluoro-2-nitrophenyl)propan-1-one, with CAS Number 924648-17-9, is a substituted aromatic ketone of increasing interest to the pharmaceutical and agrochemical research sectors.[1] Its structure, featuring a fluorinated and nitrated phenyl ring attached to a propanone moiety, presents a unique combination of functional groups that can impart specific biological activities and serve as a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity, metabolic stability, and overall physicochemical profile.
This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 1-(5-Fluoro-2-nitrophenyl)propan-1-one. Furthermore, it offers a detailed discussion on its expected chemical stability, drawing upon established principles for nitroaromatic compounds. This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this compound for its effective handling, formulation, and application.
Physicochemical Properties
Detailed experimental data for 1-(5-Fluoro-2-nitrophenyl)propan-1-one is not extensively available in public literature. However, we can infer its key properties through computational predictions and by comparing it with structurally related analogs.
Structural and Molecular Data
The fundamental structural characteristics of 1-(5-Fluoro-2-nitrophenyl)propan-1-one are summarized in Table 1. The molecule's structure combines an aromatic core with a short aliphatic ketone chain. The ortho-nitro and meta-fluoro substitution pattern is critical to its electronic properties.
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-Fluoro-2-nitrophenyl)propan-1-one | N/A |
| CAS Number | 924648-17-9 | [1] |
| Molecular Formula | C₉H₈FNO₃ | [2] |
| Molecular Weight | 197.16 g/mol | [2] |
| Canonical SMILES | CCC(=O)C1=C(C=C(F)C=C1)[O-] | N/A |
Predicted Physicochemical Characteristics
Due to the absence of published experimental values, the following properties (Table 2) are based on computational models and comparison with similar molecules. These values should be considered as estimates pending experimental verification. For context, data for the related compound 5-Fluoro-2-nitrophenol is included.[3]
| Property | Predicted Value for 1-(5-Fluoro-2-nitrophenyl)propan-1-one | Experimental Value for Analog (5-Fluoro-2-nitrophenol) | Source(s) |
| Melting Point (°C) | Likely a low-melting solid or oil | 34-37 | |
| Boiling Point (°C) | > 250 (at 760 mmHg) | N/A | N/A |
| Solubility | Soluble in common organic solvents (e.g., acetone, DMSO, methanol); sparingly soluble in water. | Sparingly soluble in water | [4] |
| pKa | Not ionizable (no acidic or basic groups) | ~7.2 (phenolic proton) | [3] |
| LogP (o/w) | ~2.0 - 2.5 | 1.9 | [3] |
The propanone side chain, compared to the hydroxyl group of 5-fluoro-2-nitrophenol, is expected to increase the boiling point and slightly alter the polarity and solubility profile. The lack of an acidic proton means the compound will not exhibit significant pH-dependent solubility.
Chemical Stability and Degradation Profile
The stability of 1-(5-Fluoro-2-nitrophenyl)propan-1-one is governed by the chemical nature of its functional groups, particularly the nitroaromatic system. Nitroaromatic compounds are generally stable but can be susceptible to degradation under specific environmental stressors.
General Stability of Nitroaromatic Compounds
The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, renders nitroaromatic compounds relatively resistant to oxidative degradation. However, they are known to undergo degradation through several pathways, including reduction of the nitro group and nucleophilic aromatic substitution.
Forced Degradation Studies: A Predictive Framework
To systematically evaluate the stability of a compound like 1-(5-Fluoro-2-nitrophenyl)propan-1-one, forced degradation studies are essential.[5] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage, allowing for the rapid identification of potential degradation pathways and products.[5]
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: A typical workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the structure of 1-(5-Fluoro-2-nitrophenyl)propan-1-one, the following degradation pathways are plausible under forced conditions:
-
Hydrolytic Degradation: The compound is expected to be relatively stable to hydrolysis under acidic and neutral conditions. Under strong basic conditions, there is a potential for reactions involving the propanone side chain, though significant degradation is not anticipated.
-
Oxidative Degradation: Aromatic nitro compounds are generally resistant to oxidation. The primary site of oxidative attack, if any, would likely be the propanone side chain.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photoreduction of the nitro group to a nitroso or amino group is a known pathway for some nitroaromatic compounds.
-
Thermal Degradation: The compound is expected to be thermally stable under typical storage conditions. At elevated temperatures, decomposition would likely involve the nitro group and the propanone side chain.
The following diagram illustrates a generalized degradation pathway for nitroaromatic compounds, which could be applicable to 1-(5-Fluoro-2-nitrophenyl)propan-1-one.
Caption: Generalized reductive degradation pathway for nitroaromatic compounds.
Experimental Protocols
The following are generalized protocols for assessing the physicochemical properties and stability of a compound like 1-(5-Fluoro-2-nitrophenyl)propan-1-one.
Protocol: Determination of Solubility
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer solutions at different pH values, organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the solutions to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution and incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution and keep at room temperature.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose both the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method. Use a mass spectrometer in-line with the HPLC to aid in the identification of degradation products.
-
Data Interpretation: Calculate the percentage of degradation. Ensure mass balance by comparing the decrease in the parent peak area with the total area of all degradation peaks. Identify the structure of significant degradation products.
Conclusion
1-(5-Fluoro-2-nitrophenyl)propan-1-one is a compound with significant potential in chemical research and development. While experimental data on its physicochemical properties are scarce, its behavior can be reasonably predicted based on its chemical structure and the known properties of related nitroaromatic compounds. It is expected to be a stable compound under standard conditions, with potential degradation pathways primarily involving the nitro group under reductive or photolytic stress. The protocols outlined in this guide provide a robust framework for the experimental determination of its key properties and stability profile, which is crucial for its future application and development.
References
-
NextSDS. 1-(5-Fluoro-2-nitrophenyl)-2-propanone — Chemical Substance Information. [Link]
-
Chemsrc. 1-(5-fluoro-2-nitrophenyl)propan-2-one | CAS#:1266659-06-6. [Link]
-
PubChem. 1-(5-Fluoro-2-nitrophenyl)pyrrolidine-2,4-dione. [Link]
-
PubChem. 1-(5-Methoxy-2-nitrophenyl)-1-propanone. [Link]
-
PubChem. 5-Fluoro-2-nitrophenol. [Link]
-
Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. [Link]
-
ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]
-
Semantic Scholar. Synthesis, Characterization and in vitro Anticancer Properties of 1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
-
NIST WebBook. 1-Propanone, 1-(5-methyl-2-furanyl)-. [Link]
Sources
- 1. 924648-17-9|1-(5-Fluoro-2-nitrophenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one|BLD Pharm [bldpharm.com]
